4-Carboxy Tolbutamide-d9

Descripción

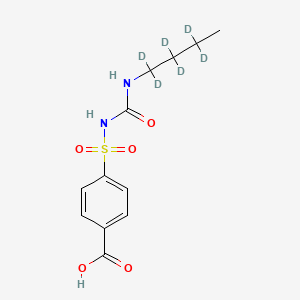

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMVATDSSHTCOS-KMQVRKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of 4-Carboxy Tolbutamide-d9 in CYP2C9 Phenotyping

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the pivotal role of 4-Carboxy Tolbutamide-d9 in the accurate phenotyping of the Cytochrome P450 2C9 (CYP2C9) enzyme. We will delve into the biochemical rationale, analytical methodologies, and the practical application of this critical reagent in clinical and pre-clinical research, moving beyond a simple recitation of protocols to explain the scientific causality behind the methods.

The Clinical Imperative for CYP2C9 Phenotyping

Cytochrome P450 2C9 (CYP2C9) is a crucial enzyme, primarily expressed in the liver, responsible for the metabolism of approximately 15% of all drugs that undergo phase I metabolism.[1][2] Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin, the anti-epileptic phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4]

The gene encoding CYP2C9 is highly polymorphic, with variants like CYP2C92 and CYP2C93 leading to decreased or even deficient enzyme activity.[5][6] Individuals carrying these variants are classified as intermediate or poor metabolizers and are at a significantly higher risk of adverse drug reactions due to reduced drug clearance.[3][4]

While genotyping identifies the genetic potential for altered metabolism, phenotyping measures the actual enzyme activity, which is a composite of genetic factors, environmental influences, disease states, and drug-drug interactions (DDIs).[7][8] Therefore, in-vivo phenotyping provides the most clinically relevant measure of an individual's metabolic capacity. Tolbutamide, a first-generation sulfonylurea, has long been established as a safe and effective probe drug for assessing CYP2C9 activity in vivo.[9][10][11][12]

The Metabolic Journey of Tolbutamide: A Two-Step Pathway to Excretion

The utility of tolbutamide as a CYP2C9 probe is rooted in its specific and well-characterized metabolic pathway. The process is initiated exclusively by CYP2C9, which catalyzes the hydroxylation of the methyl group on tolbutamide's aromatic ring.

-

Step 1: CYP2C9-Mediated Hydroxylation: Tolbutamide is converted to 4-hydroxytolbutamide. This reaction is the rate-limiting step and is directly proportional to CYP2C9 activity.[5][13]

-

Step 2: Cytosolic Oxidation: The intermediate, 4-hydroxytolbutamide, is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the stable, inactive, and primary terminal metabolite, 4-carboxytolbutamide.[5]

This two-step process means that the rate of formation of the final 4-carboxytolbutamide metabolite is a direct reflection of the initial CYP2C9-catalyzed step. Consequently, quantifying the urinary excretion or plasma concentration of 4-carboxytolbutamide (often in combination with 4-hydroxytolbutamide) provides a robust index of CYP2C9 phenotype.[10][11]

The Analytical Cornerstone: Stable Isotope-Labeled Internal Standards

Quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for measuring drug and metabolite concentrations in biological matrices. However, the accuracy of this technique is susceptible to variations introduced during sample processing and analysis, most notably the "matrix effect," where endogenous components in plasma or urine can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[14][15]

To counteract this, a known quantity of an internal standard (IS) is added to every sample, calibrator, and quality control. The analyte's concentration is determined from the ratio of its MS/MS response to that of the IS. The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte itself.[15][16] A SIL-IS, such as a deuterated compound, is chemically identical to the analyte and thus experiences the same extraction inefficiencies and matrix effects.[14][16][17] Because it co-elutes chromatographically but is differentiated by its higher mass, it provides the most reliable normalization, a principle strongly endorsed by regulatory bodies like the FDA and EMA.[15][16]

4-Carboxy Tolbutamide-d9: The High-Fidelity Internal Standard for CYP2C9 Phenotyping

For a CYP2C9 phenotyping assay that measures the terminal metabolite 4-carboxytolbutamide, the optimal internal standard is 4-Carboxy Tolbutamide-d9 .

Causality Behind the Choice:

-

Analyte-Specific Correction: As the deuterated analogue of the target analyte, 4-Carboxy Tolbutamide-d9 ensures the highest possible fidelity in correcting for analytical variability.[18] Its behavior in the sample matrix, from protein precipitation or liquid-liquid extraction through to ionization in the mass spectrometer source, is nearly identical to the non-labeled 4-carboxytolbutamide being measured.

-

Sufficient Mass Shift: The "d9" designation indicates that nine hydrogen atoms have been replaced with deuterium.[18] This provides a +9 Dalton mass difference, which is easily resolved by the mass spectrometer, preventing any signal overlap between the analyte and the internal standard.

-

Ensuring Data Integrity: Using a SIL-IS like 4-Carboxy Tolbutamide-d9 is a self-validating system. It builds trustworthiness into the protocol, ensuring that the final calculated concentrations are an accurate reflection of the biological reality, free from analytical artifacts. This is paramount for making correct phenotypic assignments and for studies submitted to regulatory agencies.[15][16]

A Validated Protocol for CYP2C9 Phenotyping

This section outlines a typical, robust workflow for determining CYP2C9 phenotype using a low dose of tolbutamide and quantification of its primary metabolite with 4-Carboxy Tolbutamide-d9 as the internal standard. The entire bioanalytical method must be validated according to regulatory guidelines.[19][20][21]

Clinical Phase & Sample Collection

-

Subject Dosing: Administer a single oral dose of 125 mg to 500 mg tolbutamide to subjects after an overnight fast. A low dose of 125 mg has been shown to be safe and effective for phenotyping, minimizing any risk of hypoglycemia.[9]

-

Sample Collection: Collect blood samples into K2-EDTA tubes at pre-dose and at various time points post-dose (e.g., 2, 4, 8, 12, 24 hours). A single 24-hour plasma concentration has been shown to correlate well with overall clearance.[9] Alternatively, collect urine over a 0-12 or 0-24 hour period.[10][11]

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

Bioanalytical Workflow: Sample Preparation & LC-MS/MS Analysis

Step-by-Step Methodology:

-

Prepare Standards: Create calibration standards and quality controls (QCs) by spiking known amounts of 4-carboxytolbutamide into a blank matrix (drug-free human plasma or urine).

-

Sample Thawing: Thaw study samples, calibrators, and QCs on ice.

-

Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the working internal standard solution (e.g., 100 ng/mL of 4-Carboxy Tolbutamide-d9 in 50% methanol) to all tubes except for the blank matrix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at ~14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Instrumental Parameters

The following table provides a representative set of LC-MS/MS parameters. These must be optimized for the specific instrumentation used.

| Parameter | Typical Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for small molecules like tolbutamide metabolites. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | Start at 10% B, ramp to 95% B, re-equilibrate | A gradient ensures efficient elution and separation from endogenous matrix components. |

| Tandem Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid moiety is readily deprotonated, making negative mode highly sensitive. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Analyte) | e.g., m/z 285.1 → 184.1 | Precursor: [M-H]⁻ ion of 4-Carboxytolbutamide. Product: Fragment ion after collision-induced dissociation. |

| MRM Transition (IS) | e.g., m/z 294.1 → 193.1 | Precursor: [M-H]⁻ ion of 4-Carboxy Tolbutamide-d9. Product: Corresponding d9-fragment ion. |

| Collision Energy | Optimized for maximum product ion signal | Specific to the instrument and the molecule's stability. |

Data Interpretation and Phenotype Assignment

The LC-MS/MS system generates peak areas for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibrators. The concentrations in the study samples are then calculated from this curve.

From the concentration data, key pharmacokinetic parameters are determined. These parameters are then used to classify individuals into phenotype groups.

| CYP2C9 Genotype | Expected Phenotype | Example Pharmacokinetic Outcome (Tolbutamide Oral Clearance) |

| 1/1 | Normal Metabolizer (NM) | Normal Clearance (e.g., ~0.85 L/h)[9] |

| 1/2 | Intermediate Metabolizer (IM) | Reduced Clearance (e.g., ~0.77 L/h)[9] |

| 1/3 | Intermediate Metabolizer (IM) | Significantly Reduced Clearance (e.g., ~0.60 L/h)[9][12] |

| 2/2 | Intermediate Metabolizer (IM) | Significantly Reduced Clearance (e.g., ~0.57 L/h)[9] |

| 2/3 or 3/3 | Poor Metabolizer (PM) | Severely Reduced Clearance |

Note: The clearance values are illustrative and can vary between studies.

The correlation between genotype and the measured phenotype (e.g., clearance, metabolic ratio) is typically strong, confirming that the assay accurately reflects the functional consequence of the genetic variants.[12]

Conclusion

The accurate phenotyping of CYP2C9 is indispensable for personalized medicine, particularly for drugs with a narrow therapeutic window. The use of tolbutamide as a probe drug, coupled with a highly specific and robust LC-MS/MS method, provides the necessary data to make these critical assessments. Within this analytical framework, 4-Carboxy Tolbutamide-d9 is not merely a reagent but the linchpin of analytical accuracy. As the stable isotope-labeled internal standard for the key terminal metabolite, it ensures that the generated data is reliable, reproducible, and free from the confounding influence of matrix effects. By integrating this high-fidelity tool into a validated workflow, researchers and clinicians can confidently determine CYP2C9 phenotype, paving the way for safer and more effective drug therapy.

References

-

PharmGKB. CYP2C9: tolbutamide. [Link]

-

Jetter, A., Kinzig-Schippers, M., Skott, A., et al. (2004). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide. European Journal of Clinical Pharmacology, 60(3), 165-171. [Link]

-

Taylor & Francis. CYP2C9 – Knowledge and References. [Link]

-

Gufford, B. T., R.I. D., & Desta, Z. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Clinical Pharmacokinetics, 57(12), 1593-1605. [Link]

-

Lee, C. R., Goldstein, J. A., & Pieper, J. A. (2002). Tolbutamide, flurbiprofen, and losartan as probes of CYP2C9 activity in humans. Journal of Clinical Pharmacology, 42(7), 749-755. [Link]

-

Gufford, B. T., R.I. D., & Desta, Z. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed, 57(12), 1593-1605. [Link]

-

Kirchheiner, J., Brockmöller, J., et al. (2004). Tolbutamide as an in vivo probe drug for CYP2C9 reflecting genotype and enzyme induction. Clinical Pharmacology & Therapeutics, 75(4), 302-313. [Link]

-

Rettie, A. E., & Jones, J. P. (2014). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. MDPI, 15(11), 19151-19175. [Link]

-

Lee, C. R., Pieper, J. A., Hinderliter, A. L., Blaisdell, J. A., & Goldstein, J. A. (2002). Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C9*1 heterozygotes. Clinical Pharmacology & Therapeutics, 72(5), 562-571. [Link]

-

ResearchGate. Metabolic pathways of tolbutamide. [Link]

-

Kirchheiner, J., et al. (2002). Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers. Pharmacogenetics, 12(2), 101-109. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

-

Brøsen, K., & Gram, L. F. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring, 21(6), 647-652. [Link]

-

Chau, C. H., Rixe, O., Figg, W. D., & Sparreboom, A. (2009). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Clinical Cancer Research, 15(22), 6799-6802. [Link]

-

Choi, Y. H., et al. (2014). Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats. Biopharmaceutics & Drug Disposition, 35(5), 263-272. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Rettie, A. E., & Jones, J. P. (2014). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. International Journal of Molecular Sciences, 15(11), 19151-19175. [Link]

-

Hammer, M., et al. (2015). CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen. PLoS One, 10(3), e0120467. [Link]

-

Pharmaffiliates. 4-Carboxy Tolbutamide-d9. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

ResearchGate. (1984). Analytical Profile of Tolbutamide. [Link]

-

Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 628-644. [Link]

-

Journal of Pharmaceutical Research and Development. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]

-

ResearchGate. (2015). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. [Link]

-

Donato, M. T., et al. (2010). Metabolite formation kinetics and intrinsic clearance of phenacetin, tolbutamide, alprazolam, and midazolam in adenoviral cytochrome P450-transfected HepG2 cells and comparison with hepatocytes and in vivo. Drug Metabolism and Disposition, 38(9), 1522-1529. [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

-

Kirchheiner, J., & Brockmöller, J. (2005). The CYP2C9 polymorphism: from enzyme kinetics to clinical dose recommendations. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(3), 193-203. [Link]

-

Paine, M. F., et al. (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. Journal of Analytical Toxicology, 44(4), 356-365. [Link]

- Google Patents. (1994). Synthesis of 11-nor-Δ-9-tetrahydrocannabinol-9-carboxylic acid glucuronide.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

ClinPGx. CYP2C9. [Link]

-

YouTube. (2021). Synthesis of Tolbutamide. [Link]

-

World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

-

Regulations.gov. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

-

Miners, J. O., et al. (1988). Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations. Biochemical Pharmacology, 37(6), 1137-1144. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. (2019). Regioselective synthesis of isotopically labeled D9-tetrahydrocannabinolic acid A (THCA-A-D3) by reaction of D9-tetrahydrocannabinol-D3 with magnesium methyl carbonate. [Link]

-

Mayo Clinic Laboratories. Cytochrome P450 2C9 Genotype, Varies. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

Patsnap Synapse. (2023). An In-depth Analysis of Tolbutamide's R&D Progress and Mechanism of Action on Drug Target. [Link]

-

Asha, S., & Vidyavathi, M. (2010). Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana. Journal of Pharmacy and Pharmacology, 62(11), 1630-1634. [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. g-standaard.nl [g-standaard.nl]

- 6. ClinPGx [clinpgx.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mayocliniclabs.com [mayocliniclabs.com]

- 9. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tolbutamide, flurbiprofen, and losartan as probes of CYP2C9 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. cdn.who.int [cdn.who.int]

- 21. hhs.gov [hhs.gov]

4-Carboxy Tolbutamide-d9: Technical Profile & Application Guide

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, DMPK Specialists

Executive Summary

4-Carboxy Tolbutamide-d9 (CAS: 1184973-50-9) is the stable deuterium-labeled isotope of 4-Carboxy Tolbutamide, the primary pharmacologically inactive metabolite of the sulfonylurea drug Tolbutamide.[1] In drug development and clinical pharmacology, this compound serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Tolbutamide and its metabolites via LC-MS/MS.

Because Tolbutamide clearance is almost exclusively mediated by CYP2C9 (Cytochrome P450 2C9), the quantification of its metabolic flux to 4-Carboxy Tolbutamide is the canonical probe reaction for phenotyping CYP2C9 activity in vivo. This guide details the physicochemical properties, metabolic context, and validated experimental protocols for utilizing 4-Carboxy Tolbutamide-d9 in bioanalytical workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

4-Carboxy Tolbutamide-d9 is characterized by the substitution of nine hydrogen atoms on the N-butyl side chain with deuterium.[2] This modification increases the molecular weight by approximately 9 Daltons compared to the unlabeled metabolite, providing a distinct mass shift for mass spectrometry while retaining identical chromatographic behavior.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 4-[[[(1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl)amino]carbonyl]amino]sulfonyl]-benzoic acid |

| Common Name | 4-Carboxy Tolbutamide-d9; Tolbutamide-d9 carboxylic acid |

| CAS Number | 1184973-50-9 |

| Molecular Formula | C₁₂H₇D₉N₂O₅S |

| Molecular Weight | 309.39 g/mol (Unlabeled: ~300.33 g/mol ) |

| Appearance | White to Off-White Solid |

| Melting Point | >300°C (decomposition) [1, 2] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water; Soluble in 0.1 N NaOH |

| pKa | ~3.4 (Carboxylic acid), ~5.4 (Sulfonylurea) [3] |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d9) |

| Storage | -20°C, Hygroscopic (Store under inert atmosphere) |

Critical Note on CAS Numbers:

1184973-50-9 : 4-Carboxy Tolbutamide-d9 (Free Acid) – The primary metabolite standard.

1185126-97-9 : 4-Carboxy Tolbutamide-d9 Ethyl Ester – A derivative, not the metabolite.

2224-10-4 : Unlabeled 4-Carboxy Tolbutamide.

Metabolic Context: The CYP2C9 Probe Pathway

Tolbutamide is a narrow therapeutic index drug primarily cleared by hepatic metabolism. The conversion of Tolbutamide to 4-Carboxy Tolbutamide occurs in a two-step oxidation process. This pathway is so specific to CYP2C9 that the ratio of Tolbutamide to its metabolites in urine or plasma is used to identify "Poor Metabolizers" (PM) versus "Extensive Metabolizers" (EM) in clinical trials.

Metabolic Pathway Diagram

Figure 1: The stepwise oxidation of Tolbutamide. The initial hydroxylation by CYP2C9 is the rate-limiting step, making the formation of downstream metabolites a direct proxy for CYP2C9 activity.

Applications in Drug Development

CYP2C9 Phenotyping

In Clinical Pharmacology, a "Tolbutamide challenge" involves administering a sub-therapeutic dose of Tolbutamide. Plasma or urine is then collected and analyzed using 4-Carboxy Tolbutamide-d9 as the internal standard.

-

Metric: Metabolic Ratio (MR) = [Tolbutamide] / [4-Carboxy Tolbutamide].

-

Interpretation: High MR indicates low CYP2C9 activity (Poor Metabolizer).

Bioanalytical Internal Standard (IS)

Using the d9-isotope is superior to structural analogs (e.g., Chlorpropamide) because:

-

Co-elution: It elutes at the exact same retention time as the analyte, compensating for matrix effects (ion suppression/enhancement) at that specific moment in the gradient.

-

Mass Shift: The +9 Da shift (m/z 309.4 vs 300.3) prevents "cross-talk" between the analyte and IS channels.

-

Stability: The deuterium labels are on the butyl chain, which is metabolically stable and resistant to back-exchange in aqueous solvents.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 4-Carboxy Tolbutamide in human plasma using 4-Carboxy Tolbutamide-d9 as the IS.

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Carboxy Tolbutamide-d9 in 1 mL of DMSO. Vortex for 1 minute.

-

Note: Sonicate if necessary. Store at -20°C.

-

-

Working IS Solution (100 ng/mL): Dilute the Stock Solution 1:10,000 into 50% Methanol/Water. Prepare fresh daily.

Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

-

Add 200 µL of Working IS Solution (containing the d9 standard) to precipitate proteins.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a fresh plate for injection.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).

-

MRM Transitions:

-

Analyte (Unlabeled): 309.1 → 170.1 (Wait, Unlabeled MW is 300. Correct transition: 299.1 → 170.1 in Neg Mode).

-

IS (d9-Labeled): 308.2 → 170.1 (Precursor M-H is 308.2; Product ion is the sulfonyl-benzoate moiety, which retains the label? No. )

-

Critical MRM Correction:

-

Structure Split: The butyl chain (where the d9 label resides) is cleaved during fragmentation.

-

Unlabeled Transition (Neg Mode): m/z 299.1 [M-H]⁻ → 170.0 [4-carboxy-benzenesulfonamide]⁻ (Loss of butyl isocyanate).

-

d9-Labeled Transition (Neg Mode): m/z 308.2 [M-H]⁻ → 170.0 [4-carboxy-benzenesulfonamide]⁻.

-

Note: The fragment ion (170.0) does not contain the butyl chain, so the fragment mass is identical for both. The differentiation happens at the Precursor (Q1) stage.

-

Analytical Workflow Diagram

Figure 2: Standardized workflow for extracting and quantifying 4-Carboxy Tolbutamide using the d9 internal standard.

References

-

ChemBK. (2024). 4-Carboxy Tolbutamide-d9 Physicochemical Properties and Safety Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5505, Tolbutamide (Parent Drug Properties). Retrieved from [Link]

-

Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538. Retrieved from [Link]

-

Pharmaffiliates. (2024). Certificate of Analysis: 4-Carboxy Tolbutamide-d9 (CAS 1184973-50-9).[1][3][4] Retrieved from [Link]

Sources

In-depth Technical Guide: The Metabolic Pathway of Tolbutamide to 4-Carboxy Tolbutamide and the Analytical Role of its Deuterated Analog

This guide provides a comprehensive technical overview of the metabolic transformation of Tolbutamide, a first-generation sulfonylurea drug, into its primary urinary metabolite, 4-Carboxy Tolbutamide. It further elucidates the critical role of the deuterated internal standard, 4-Carboxy Tolbutamide-d9, in the precise quantification of this metabolic process. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction: Clinical Context and Metabolic Imperative

Tolbutamide has long been utilized in the management of type 2 diabetes mellitus, primarily functioning by stimulating insulin secretion from pancreatic β-cells. A deep understanding of its metabolic fate is paramount for defining its pharmacokinetic and pharmacodynamic characteristics. The biotransformation of Tolbutamide is a key factor governing its therapeutic window and potential for drug-drug interactions. The principal metabolic route involves a two-step oxidation process that converts the parent drug into the inactive and excretable 4-Carboxy Tolbutamide. For the rigorous study of this pathway, stable isotope-labeled standards like 4-Carboxy Tolbutamide-d9 are essential for achieving accurate and reproducible quantitative results.

The Metabolic Transformation of Tolbutamide

The conversion of Tolbutamide to 4-Carboxy Tolbutamide is a sequential oxidative process predominantly carried out in the liver.

Step 1: Aromatic Methyl Hydroxylation

The initial and rate-determining step is the hydroxylation of the p-methyl group of the tolyl moiety to yield 4-hydroxytolbutamide.[1] This reaction is catalyzed by a specific member of the cytochrome P450 (CYP) superfamily of enzymes.

-

Primary Enzyme: Cytochrome P450 2C9 (CYP2C9) is the main enzyme responsible for this hydroxylation.[2][3][4][5][6] It is well-established that genetic polymorphisms in the CYP2C9 gene can result in significant inter-individual variations in Tolbutamide metabolism. Patients with reduced CYP2C9 activity (poor metabolizers) may exhibit a prolonged drug half-life, leading to an increased risk of hypoglycemia.

Step 2: Oxidation to a Carboxylic Acid

The intermediate metabolite, 4-hydroxytolbutamide, undergoes further oxidation to form the final product, 4-Carboxy Tolbutamide. This oxidation is carried out by cytosolic dehydrogenases.

The resulting 4-Carboxy Tolbutamide is pharmacologically inert and is efficiently eliminated from the body via renal excretion.[7]

Visualizing the Metabolic Cascade

Caption: The two-step oxidative metabolism of Tolbutamide.

The Indispensable Role of 4-Carboxy Tolbutamide-d9

In quantitative bioanalysis, especially within the context of pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is considered the benchmark for ensuring data integrity. 4-Carboxy Tolbutamide-d9, a deuterated version of the metabolite, fulfills this crucial function.

Rationale for its use:

-

Correction for Analytical Variability: The processes of sample extraction (e.g., protein precipitation, liquid-liquid extraction) and chromatographic analysis are prone to variability. As the deuterated internal standard is chemically analogous to the analyte, it experiences identical process efficiencies and losses. By normalizing the analyte's response to that of the internal standard, these variations are effectively nullified.

-

Mitigation of Matrix Effects: Biological samples such as plasma and urine contain a complex mixture of endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because the deuterated standard co-elutes with the analyte and shares its physicochemical properties, it is subject to the same matrix effects, allowing for accurate correction.

A Validated Experimental Workflow for Metabolic Quantification

The following protocol details a robust methodology for the in vitro investigation of Tolbutamide metabolism utilizing human liver microsomes, with subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enables the determination of critical enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).

Detailed Experimental Protocol

1. Reagents and Consumables:

-

Tolbutamide

-

4-Carboxy Tolbutamide-d9 (Internal Standard)

-

Pooled Human Liver Microsomes

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

-

Potassium Phosphate Buffer (pH 7.4)

-

LC-MS Grade Acetonitrile and Methanol

-

LC-MS Grade Formic Acid

-

Ultrapure Water (18.2 MΩ·cm)

2. Incubation Procedure:

-

A stock solution of Tolbutamide is prepared in an appropriate organic solvent (e.g., methanol) and serially diluted to generate a range of substrate concentrations.

-

The following components are added to a microcentrifuge tube in the specified order:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (a final protein concentration of 0.2-0.5 mg/mL is typical)

-

Tolbutamide working solution

-

-

The mixture is pre-incubated at 37°C for 5 minutes to ensure temperature equilibration.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

The reaction is allowed to proceed at 37°C in a shaking water bath for a defined period (e.g., 30 minutes), which should be within the linear range of metabolite formation.

-

The reaction is quenched by the addition of an equal volume of ice-cold acetonitrile containing the 4-Carboxy Tolbutamide-d9 internal standard. This step also serves to precipitate the microsomal proteins.

-

The samples are vortexed to ensure thorough mixing and then centrifuged at a high g-force (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

The resulting supernatant is carefully transferred to a new tube or a 96-well plate for subsequent LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Elution: A gradient elution is used to achieve separation of the analyte and internal standard from endogenous matrix components.

-

-

Mass Spectrometric Parameters:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of carboxylic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its superior selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 4-Carboxy Tolbutamide and its deuterated analog.

-

4. Data Interpretation:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding known concentrations of the analyte.

-

The concentration of 4-Carboxy Tolbutamide in the experimental samples is determined by interpolating their peak area ratios from the calibration curve.

-

The rate of metabolite formation is calculated and typically expressed as pmol/min/mg of microsomal protein.

-

By plotting the rate of formation against the initial Tolbutamide concentration, the data can be fitted to the Michaelis-Menten equation to derive the Kₘ and Vₘₐₓ values.

Visual Representation of the Workflow

Caption: A stepwise workflow for the analysis of in vitro Tolbutamide metabolism.

Key Quantitative Parameters

The table below summarizes typical mass spectrometric transitions for the targeted analysis of 4-Carboxy Tolbutamide and its stable isotope-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 4-Carboxy Tolbutamide | 283.1 | 184.1 | Negative |

| 4-Carboxy Tolbutamide-d9 | 292.1 | 193.1 | Negative |

Note: The specified m/z values are nominal and may exhibit slight variations based on the mass spectrometer and its calibration state.

Conclusion

A comprehensive characterization of the metabolic pathway of Tolbutamide to 4-Carboxy Tolbutamide is essential for its clinical application and for the development of novel antidiabetic therapeutics. The biotransformation, which is principally governed by CYP2C9 and cytosolic dehydrogenases, is a critical determinant of the drug's pharmacokinetic behavior. The application of a deuterated internal standard, 4-Carboxy Tolbutamide-d9, in conjunction with a validated LC-MS/MS analytical method, ensures the generation of high-fidelity data for both in vitro and in vivo metabolic investigations. This guide provides a detailed technical framework for professionals engaged in drug metabolism and pharmacokinetic research.

References

- CYP2C9: tolbutamide 1898 to 1904. (n.d.).

-

Metabolism of tolbutamide by liver (Hepatic biotransformation) - YouTube. (2023, July 18). Retrieved from [Link]

- Alcohol dehydrogenase 4 and aldo-keto reductase 1A1 catalyze the oxidation of 4-hydroxytolbutamide, a metabolite of tolbutamide, in the human liver - PubMed. (2025, September 24).

- Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H 2 O 2 System, and Aldehyde Dehydrogenase 2 - MDPI. (n.d.).

- Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed. (n.d.).

- NIH Public Access - Sandiego. (n.d.).

- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC. (n.d.).

- CYP2C9 – Knowledge and References - Taylor & Francis. (n.d.).

- Effect of tolbutamide and chlorpropamide on acetaldehyde metabolism in two inbred strains of mice - PubMed. (n.d.).

- Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed. (n.d.).

- The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (n.d.).

- Alcohol dehydrogenase – Knowledge and References - Taylor & Francis. (n.d.).

- Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed. (n.d.).

- Tolbutamide as a model drug for the study of enzyme induction and enzyme inhibition in the rat - PMC. (n.d.).

- The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed. (n.d.).

- CYP2C9-mediated metabolism of tolbutamide inhibited by cannabiniods.... - ResearchGate. (n.d.).

Sources

- 1. Alcohol dehydrogenase 4 and aldo-keto reductase 1A1 catalyze the oxidation of 4-hydroxytolbutamide, a metabolite of tolbutamide, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. g-standaard.nl [g-standaard.nl]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Quantitation in CYP2C9 Phenotyping: Distinguishing Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9

Executive Summary

In the context of drug development and Drug-Drug Interaction (DDI) studies, Tolbutamide is the FDA-designated probe substrate for Cytochrome P450 2C9 (CYP2C9) activity.[1][2][3] Accurate phenotyping requires precise quantitation of both the parent drug and its metabolites.

The core distinction between Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9 lies in their application as Stable Isotope-Labeled Internal Standards (SIL-IS) :

-

Tolbutamide-d9 is the matched IS for the parent drug (Tolbutamide).

-

4-Carboxy Tolbutamide-d9 is the matched IS for the terminal metabolite (4-Carboxy Tolbutamide).

While structurally related, they possess distinct physicochemical properties (polarity, retention time, ionization efficiency). Using the correct IS for each analyte is critical to correct for matrix effects and ensure regulatory compliance (FDA/EMA) in bioanalytical assays.

Part 1: Molecular Identity & Structural Divergence

To understand the analytical necessity of these two distinct standards, one must first understand their chemical structures and the specific deuteration patterns that ensure their stability during metabolic processing.

Structural Comparison

| Feature | Tolbutamide-d9 (Parent IS) | 4-Carboxy Tolbutamide-d9 (Metabolite IS) |

| Chemical Name | 1-(Butyl-d9)-3-(p-tolylsulfonyl)urea | 4-[3-(Butyl-d9)-ureidosulfonyl]benzoic acid |

| Primary Function | Normalizes Tolbutamide quantitation | Normalizes 4-Carboxy Tolbutamide quantitation |

| Polarity (LogP) | High (Hydrophobic) | Low (Hydrophilic/Polar) |

| Acidity (pKa) | Weak acid (~5.3) | Stronger acid (Carboxylic moiety) |

| Deuteration Site | Butyl Chain (d9) | Butyl Chain (d9) |

| Metabolic Stability | Substrate for CYP2C9 | Terminal Product (Stable) |

The Deuterium Retention Logic

A critical design feature of these internal standards is the location of the deuterium label.

-

Metabolic Attack Site: CYP2C9 attacks the methyl group on the benzene ring (tolyl moiety).

-

Label Location: The deuterium atoms are located on the butyl chain (

). -

Result: Because the metabolic reaction occurs on the opposite side of the molecule from the label, the d9-tag is retained throughout the transformation from Parent

Hydroxy

Part 2: The Metabolic Context (The "Why")

The selection of these internal standards is dictated by the biological pathway of Tolbutamide. Tolbutamide clearance is almost exclusively hepatic, making it a sensitive marker for CYP2C9 activity.

The Biotransformation Pathway

The metabolism proceeds in two steps:

-

Hydroxylation (Rate-Limiting): CYP2C9 converts Tolbutamide to 4-Hydroxytolbutamide .

-

Oxidation: Cytosolic alcohol/aldehyde dehydrogenases rapidly convert the intermediate to 4-Carboxytolbutamide .

In clinical PK studies (urine/plasma), 4-Carboxytolbutamide is often the primary measured metabolite due to its stability and high renal excretion.

Pathway Visualization (Graphviz)

Figure 1: The stepwise hepatic biotransformation of Tolbutamide. Note that the d9-butyl chain (not shown) remains intact across all three species.

Part 3: Analytical Strategy & Scientific Integrity

Why not use Tolbutamide-d9 to quantify everything? In LC-MS/MS, Matrix Effects (ion suppression or enhancement) vary across the chromatographic run.

The Co-Elution Imperative

-

Tolbutamide elutes late (hydrophobic).

-

4-Carboxy Tolbutamide elutes early (hydrophilic).

-

If you use Tolbutamide-d9 (Late Eluter) to quantify the Carboxy metabolite (Early Eluter), the IS will not experience the same matrix suppression as the analyte. This leads to quantitation errors .

-

Solution: Use 4-Carboxy Tolbutamide-d9 . It is chemically identical to the metabolite and will co-elute exactly with it, canceling out any ionization variations.

Mass Transitions (MRM)

To ensure specificity, the following Multiple Reaction Monitoring (MRM) transitions are standard. Note the mass shift caused by the d9 label.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Tolbutamide | 271.1 | 155.0 | 15 |

| Tolbutamide-d9 | 280.1 | 164.0 | 15 |

| 4-Carboxy Tolbutamide | 301.1 | 171.0 | 18 |

| 4-Carboxy Tolbutamide-d9 | 310.1 | 180.0 | 18 |

Part 4: Experimental Protocol (Self-Validating)

This protocol describes a simultaneous quantitation method for human plasma, designed to meet FDA Bioanalytical Method Validation guidelines.

Reagents & Materials

-

Internal Standards: Tolbutamide-d9, 4-Carboxy Tolbutamide-d9.

-

Matrix: Drug-free human plasma (K2EDTA).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

IS Addition: Add 20 µL of combined IS working solution (containing both Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9 at 100 ng/mL).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Agitation: Vortex for 2 minutes at high speed.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

LC-MS/MS Workflow Diagram

Figure 2: Validated bioanalytical workflow for simultaneous extraction and quantitation.

Part 5: Application in Drug Development

Phenotyping & DDI Studies

In clinical trials, the "Tolbutamide Metabolic Ratio" is calculated to assess CYP2C9 activity:

-

Poor Metabolizers (PM): High plasma Tolbutamide, Low urinary Carboxy.

-

Extensive Metabolizers (EM): Rapid clearance, High urinary Carboxy.

Using 4-Carboxy Tolbutamide-d9 ensures that the numerator in this equation is accurate. Without it, ion suppression in urine samples (which are high in salts) could artificially lower the metabolite signal, leading to a false "Poor Metabolizer" classification.

Regulatory Compliance

The FDA guidance on In Vitro and Clinical drug interaction studies explicitly recommends using stable isotope standards whenever possible to minimize analytical variability. Using the specific metabolite IS demonstrates a high level of rigor in IND/NDA submissions.

References

-

U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

-

Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[5][6] British Journal of Clinical Pharmacology. [Link]

-

Totah, R. A., & Rettie, A. E. (2005). Cytochrome P450 2C9: Structure-Function Relationships and Genetic Polymorphisms. Drug Metabolism Reviews. [Link]

-

National Center for Biotechnology Information (PubChem). (2023). Tolbutamide (CID 5505). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Stability Profiling of Deuterated 4-Carboxy Tolbutamide

The following technical guide is structured to address the specific physicochemical challenges of Deuterated 4-Carboxy Tolbutamide , a critical Internal Standard (IS) for CYP2C9 phenotyping assays.

Optimizing Bioanalytical Integrity for CYP2C9 Probe Assays

Executive Summary: The Stability Paradox

4-Carboxy Tolbutamide is the primary pharmacodynamic endpoint for assessing CYP2C9 activity, formed via the sequential oxidation of the parent drug, Tolbutamide. In quantitative LC-MS/MS workflows, the use of a deuterated internal standard (IS), typically 4-Carboxy Tolbutamide-d9 (butyl-d9) , is non-negotiable for correcting matrix effects.

However, this molecule presents a "Stability Paradox":

-

Metabolic Stability: It is the terminal, stable oxidative metabolite in vivo.[1]

-

Chemical Instability: In vitro (solution), the sulfonylurea bridge is chemically fragile, susceptible to hydrolysis under acidic conditions often used in LC-MS mobile phases.

This guide provides a validated framework for handling, storing, and profiling the stability of this IS to prevent "silent" quantification errors where IS degradation biases the analyte-to-IS ratio.

Physicochemical Profile & Degradation Mechanisms[2][3][4]

To secure stability, one must first understand the molecular vulnerabilities. 4-Carboxy Tolbutamide possesses two ionizable groups and a labile bridge.[1]

The Molecular Vulnerabilities

-

Acidic Moiety (pKa ~3.5): The carboxylic acid group on the phenyl ring.

-

Sulfonylurea Moiety (pKa ~5.2): The nitrogen atom between the sulfonyl and carbonyl groups is acidic.

-

The "Bridge" Risk: The central sulfonylurea bond (

) is the structural weak point.

Degradation Pathway: Hydrolysis

Unlike simple amides, the sulfonylurea bridge is prone to cleavage, particularly in acidic environments (pH < 4) and at elevated temperatures.[1][2] The degradation yields 4-Sulfamoylbenzoic acid and Butylamine-d9 (for the deuterated IS).

Impact on Assay: If the IS degrades in the autosampler, the IS peak area decreases while the analyte (if stable) remains constant. This artificially inflates the calculated concentration of the patient sample.

Figure 1: Hydrolytic cleavage of the sulfonylurea bridge under acidic stress.[1] The degradation products do not trigger the specific MRM transition of the intact IS, leading to signal loss.

Validated Handling Protocols

The following protocols are designed to mitigate the risks identified above.

Stock Solution Preparation (Critical Control Point)

Do NOT dissolve directly in 100% aqueous acid.[1]

-

Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1]

-

Justification: The molecule is highly soluble in organic solvents. Water solubility is pH-dependent; dissolving in pure water may lead to micro-precipitation if the pH drops below 4.0.

-

Storage: -20°C or -70°C in amber glass (protect from light).

Working Solution & Mobile Phase

-

pH Management: While LC-MS often requires acidic mobile phases (e.g., 0.1% Formic Acid) for protonation, minimize the residence time of the IS in this matrix.

-

Autosampler Stability: If using an acidic reconstitution solvent, keep the autosampler temperature at 4°C .[1] Hydrolysis kinetics are temperature-dependent; room temperature storage in acidic media will degrade >5% of the IS within 24 hours.

Experimental Workflow: Stability Profiling

This workflow validates whether your specific lot of Deuterated 4-Carboxy Tolbutamide is stable enough for a regulated validation run (FDA/EMA compliant).

Stability Testing Architecture

Figure 2: Step-by-step stability assessment workflow ensuring regulatory compliance.

Detailed Protocol Steps

Step 1: Preparation of "Fresh" vs. "Stressed" Samples

-

Reference (T0): Prepare a fresh working solution (e.g., 100 ng/mL) in the reconstitution solvent immediately prior to injection.

-

Bench-Top Stress: Leave a chemically identical aliquot on the bench (20-25°C) for 4 to 24 hours (matching your longest expected extraction batch time).

-

Freeze-Thaw: Subject an aliquot of the plasma spiked with IS (or stock, depending on validation phase) to 3 cycles of freezing (-20°C) and thawing (RT).

Step 2: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

-

Mobile Phase:

-

Gradient: Fast gradient (to minimize on-column hydrolysis).

-

Detection: MRM Mode.

Step 3: Calculation & Acceptance Calculate the stability using the following formula:

[1]Acceptance Criteria (FDA/EMA):

-

The mean concentration/response should be within ±15% of the nominal (fresh) value.[3]

-

The CV% of the replicates must be ≤15% .[3]

Data Presentation & Troubleshooting

Summary of Stability Risks

| Condition | Risk Level | Mechanism | Mitigation Strategy |

| Pure Water (pH 7) | Low | Stable | Safe for short-term use.[1] |

| Acidic Buffer (pH < 4) | High | Sulfonylurea Hydrolysis | Keep at 4°C; Analyze within 12h. |

| Basic Buffer (pH > 10) | Medium | Chemical Instability | Avoid extreme alkalinity.[1] |

| Methanol/ACN Stock | Low | Stable | Preferred storage matrix (-20°C).[1] |

| Light Exposure | Low | Photodegradation | Use amber glassware.[1] |

Troubleshooting "Drifting" IS Responses

If you observe a systematic decrease in IS peak area across a run:

-

Check Autosampler Temp: Is it actually at 4°C?

-

Check Solvent pH: Did you use 1% FA instead of 0.1%? (Excess acid accelerates hydrolysis).[1]

-

Check Label Loss: While rare for

-butyl, check for "cross-talk" in the unlabeled channel. If the IS degrades to a form that mimics the analyte (unlikely for d9), it invalidates the assay.

References

-

US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link][1]

-

Singh, S., et al. (2008).[1] Transformation kinetics and mechanism of the sulfonylurea herbicides... in aqueous solutions. Journal of Agricultural and Food Chemistry. (Demonstrates hydrolysis kinetics of sulfonylurea bridge). Retrieved from [Link]

Sources

Technical Guide: Isotopic Purity Assessment of 4-Carboxy Tolbutamide-d9 in Bioanalysis

Executive Summary

In the high-stakes environment of DMPK (Drug Metabolism and Pharmacokinetics) and therapeutic drug monitoring, 4-Carboxy Tolbutamide-d9 serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for quantifying the primary metabolite of Tolbutamide. As Tolbutamide is the gold-standard probe substrate for CYP2C9 phenotyping, the accuracy of this assay directly impacts the assessment of metabolic clearance in clinical subjects.

This guide moves beyond basic certificates of analysis to define the isotopic purity of 4-Carboxy Tolbutamide-d9 not merely as a percentage of enrichment, but as a functional variable that dictates the Lower Limit of Quantitation (LLOQ) and assay selectivity. We explore the "Cross-Talk" phenomenon, provide a self-validating protocol for purity assessment, and detail the specific mass spectral implications of isotopic distribution.

Part 1: Molecular Context and Metabolic Role

To understand the purity requirements, one must first understand the biological system. Tolbutamide undergoes sequential oxidation by CYP2C9.[1] The terminal metabolite, 4-Carboxy Tolbutamide, is highly polar and excreted in urine.

The Metabolic Pathway

The following diagram illustrates the oxidative pathway and the structural insertion of the d9-labeled standard.

Figure 1: The metabolic trajectory of Tolbutamide to its 4-Carboxy metabolite, illustrating the structural equivalence of the d9-IS used for quantification.

Part 2: Isotopic Purity vs. Chemical Purity

A common misconception in analytical method development is treating chemical purity and isotopic purity as synonymous. They are distinct vectors of quality with different impacts on the assay.

Comparative Analysis

| Feature | Chemical Purity | Isotopic Purity |

| Definition | The absence of other chemical species (e.g., precursors, solvents, degradation products). | The absence of unlabeled (d0) or partially labeled (d1-d8) isotopologues of the same molecule. |

| Measurement | HPLC-UV, 1H-NMR. | HRMS (High-Res Mass Spec), qNMR. |

| Critical Risk | General noise, column fouling, ionization suppression. | Direct quantification bias (False positives). |

| Acceptance | Typically >98%.[2][3] | Atom % D > 99% (specifically <0.5% d0 contribution). |

The "Cross-Talk" Phenomenon

The gravest risk in using 4-Carboxy Tolbutamide-d9 is Isotopic Interference (Cross-Talk). This occurs when the IS contains a significant amount of the unlabeled (d0) drug.

-

Mechanism: You add a fixed, high concentration of IS to every sample.

-

Failure Mode: If the IS is only 98% pure (containing 2% d0), and you add 500 ng/mL of IS, you are inadvertently spiking 10 ng/mL of the analyte into your "blank" samples.

-

Result: You cannot measure patient samples below 10 ng/mL. Your LLOQ is compromised.

Part 3: Analytical Protocol for Isotopic Contribution

This protocol describes how to experimentally determine the "Contribution of IS to Analyte" (IS

Workflow Diagram

Figure 2: Step-by-step workflow for assessing the isotopic interference of the internal standard on the analyte channel.

Step-by-Step Methodology

-

Preparation: Prepare a "Zero Sample" (Double Blank matrix + Internal Standard at the working concentration).

-

Acquisition: Inject the sample using the optimized LC-MS/MS method.

-

Monitoring: Acquire data for:

-

Analyte Transition: 4-Carboxy Tolbutamide (e.g., m/z 301.1

170.1). -

IS Transition: 4-Carboxy Tolbutamide-d9 (e.g., m/z 310.1

179.1).

-

-

Calculation:

-

Criteria: According to FDA M10 guidance, the interference from the IS must be

of the analyte response at the LLOQ .

Part 4: Theoretical Calculation of Isotopic Distribution

Before running the experiment, one should perform a theoretical check. 4-Carboxy Tolbutamide-d9 (

However, "d9" is a distribution, not a monolith. The synthesis (typically deuteration of the butyl chain) may yield d8 or d7 species.

The "Safe Zone" Calculation:

-

Analyte Monoisotopic Mass: ~300.33 Da.

-

IS Monoisotopic Mass: ~309.39 Da.

-

Risk: If the IS contains d0 (mass 300.33), it directly overlaps.

-

Mitigation: The d9 label is robust. Even if d8 is present (mass 308.39), it is 8 Da away from the analyte, which is easily resolved by a standard Triple Quadrupole mass spectrometer (unit resolution).

Part 5: Handling and Stability

The isotopic label (deuterium) on the butyl chain of Tolbutamide is chemically stable (C-D bond strength > C-H bond strength). However, 4-Carboxy Tolbutamide itself has stability nuances.

-

Hygroscopicity: The carboxylic acid moiety makes the solid standard hygroscopic.

-

Protocol: Equilibrate the vial to room temperature before opening to prevent condensation, which can lead to hydrolysis or weighing errors.

-

-

Solution Stability:

-

Store stock solutions in methanol at -20°C or -80°C.

-

Avoid acidic aqueous solvents for long-term storage, as high temperatures + acid could theoretically promote amide hydrolysis, though the C-D bonds remain stable.

-

-

Back-Exchange:

-

The deuterium atoms on the butyl chain are non-exchangeable in aqueous media. You do not need to worry about deuterium loss during standard LC-MS mobile phase exposure (unlike deuterium on -OH or -NH groups).

-

References

-

US Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

- Jones, B. R., et al. (2019). Impact of Isotopic Purity of Internal Standards on Bioanalytical Assay Performance. Journal of Mass Spectrometry. (Contextual citation for general principles of IS interference).

-

Kirchheiner, J., et al. (2002).[5] Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and the utility of the probe drug tolbutamide. Clinical Pharmacology & Therapeutics. (Establishes Tolbutamide/4-Carboxy Tolbutamide as the standard probe).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link]

Sources

4-Carboxy Tolbutamide-d9: The Definitive Marker for CYP2C9 Phenotyping in Complex Matrices

Executive Summary

In the landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, Tolbutamide remains the "Gold Standard" FDA-recommended probe substrate for assessing CYP2C9 activity.[1] While in vitro microsomal assays often stop at the intermediate metabolite (4-hydroxytolbutamide), clinical DDI studies and hepatocyte models require the quantification of the terminal, stable metabolite: 4-Carboxy Tolbutamide .

This technical guide details the application of 4-Carboxy Tolbutamide-d9 (the deuterated internal standard) as a critical tool for ensuring data integrity during LC-MS/MS bioanalysis.[2] By compensating for matrix effects in complex biological fluids (plasma/urine), this stable isotope-labeled (SIL) marker ensures that the variability observed is biological (CYP2C9 polymorphism/inhibition), not analytical.

Part 1: The Mechanistic Role in CYP2C9 Phenotyping

The Metabolic Pathway

To effectively use 4-Carboxy Tolbutamide-d9, one must understand the sequential oxidation that generates the analyte.

-

Step 1 (Rate Limiting): CYP2C9 hydroxylates the benzylic methyl group of Tolbutamide to form 4-Hydroxytolbutamide . This reaction is exclusive to CYP2C9, making it the phenotyping step.[3]

-

Step 2 (Cytosolic): Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) rapidly oxidize the alcohol to a carboxylic acid, forming 4-Carboxy Tolbutamide .

Critical Insight: Microsomal stability assays (HLM) typically quantify 4-Hydroxytolbutamide because microsomes lack the cytosolic dehydrogenases required for Step 2. However, in Hepatocytes and Clinical Plasma/Urine , 4-Hydroxytolbutamide is transient; 4-Carboxy Tolbutamide accumulates as the terminal species. Therefore, 4-Carboxy Tolbutamide is the preferred marker for in vivo clearance and hepatocyte intrinsic clearance (

Pathway Visualization

The following diagram illustrates the sequential metabolism and the specific utility of the d9-marker in the analytical workflow.

Figure 1: Sequential oxidation of Tolbutamide.[3] Note that the 4-Carboxy metabolite requires cytosolic enzymes, making it the primary marker for whole-cell or in vivo systems.

Part 2: Chemical Properties & The "d9" Advantage

Why Deuterium-9 (d9)?

The "d9" designation typically refers to the deuteration of the N-butyl side chain (

-

Mass Shift: The substitution of 9 hydrogen atoms (

) with deuterium ( -

Co-Elution: As a Stable Isotope Labeled (SIL) standard, the d9 variant is chemically nearly identical to the analyte. It co-elutes chromatographically, experiencing the exact same matrix suppression or enhancement at the electrospray source.

Stability Considerations

-

Isotopic Exchange: The deuterium on the butyl chain is non-exchangeable in aqueous solution (unlike deuterium on heteroatoms like -OH or -NH). This ensures the mass tag remains intact during extraction and storage.

-

Kinetic Isotope Effect (KIE): While C-D bonds are stronger than C-H bonds, this affects reaction rates (metabolism). However, since the d9 variant is used as a post-incubation spike (Internal Standard), KIE is irrelevant. It is not being metabolized; it is merely being detected.

Part 3: Analytical Method Development (LC-MS/MS)

This protocol utilizes Negative Electrospray Ionization (ESI-) . While Tolbutamide (parent) ionizes well in Positive mode, the carboxylic acid moiety of the metabolite renders it highly sensitive in Negative mode, providing better limits of quantitation (LOQ).

Mass Spectrometry Parameters

| Parameter | Analyte: 4-Carboxy Tolbutamide | IS: 4-Carboxy Tolbutamide-d9 |

| Precursor Ion (Q1) | 299.1 ( | 308.1 ( |

| Product Ion (Q3) | 170.0 ( | 179.0 ( |

| Fragment Origin | Sulfonylurea cleavage (retains aromatic ring) | Retains deuterated butyl chain* |

| Dwell Time | 50 ms | 50 ms |

| Collision Energy | -25 eV | -25 eV |

*Note: It is critical to select a transition for the IS that retains the d9-labeled butyl group. If the fragmentation cleaves the butyl group, the IS product ion would have the same mass as the analyte product ion, relying solely on Q1 resolution.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Rationale: The carboxylic acid makes the metabolite more polar than the parent Tolbutamide. A T3-type column (high aqueous stability) aids in retaining the polar metabolite to avoid elution in the void volume (salt front), where suppression is highest.

Part 4: Experimental Protocol (Hepatocyte Stability Assay)

This protocol describes the assessment of CYP2C9 activity in cryopreserved human hepatocytes, using 4-Carboxy Tolbutamide-d9 as the quantitative normalizer.

Reagents Preparation

-

Stock Solution: Dissolve 4-Carboxy Tolbutamide-d9 in DMSO to 1 mM.

-

IS Working Solution: Dilute Stock in 100% Acetonitrile to 200 nM. This serves as both the Quench Solution and the Internal Standard Spike .

Incubation Workflow

-

Thaw: Thaw cryopreserved human hepatocytes and suspend in Krebs-Henseleit Buffer (KHB) to

cells/mL. -

Pre-Incubation: Equilibrate 50 µL of cell suspension at 37°C for 5 minutes.

-

Initiation: Add 50 µL of Tolbutamide (Probe Substrate) at 2x concentration (e.g., 20 µM final).

-

Sampling: At time points

min:-

Remove 50 µL of incubation mixture.

-

Transfer immediately into 100 µL of IS Working Solution (Acetonitrile + 4-Carboxy Tolbutamide-d9).

-

-

Processing:

-

Vortex for 10 minutes to ensure protein precipitation.

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C.

-

Transfer supernatant to LC-MS vials.

-

Workflow Visualization

Figure 2: Sample extraction workflow integrating the d9 Internal Standard at the quenching step to correct for extraction efficiency and volume variations.

Part 5: Data Interpretation & Validation

Acceptance Criteria

To ensure the "Probe Substrate Metabolite Marker" data is valid for regulatory submission (e.g., FDA IND):

-

IS Response Consistency: The peak area of 4-Carboxy Tolbutamide-d9 should not vary by more than ±15% across all samples in a run. High variability indicates inconsistent pipetting or matrix effects.

-

Linearity: The calibration curve (Ratio of Analyte Area / IS Area) must have an

.[4] -

Carryover: Injection of a blank after the highest standard must show <20% of the LLOQ signal.

Calculating Intrinsic Clearance ( )

Since 4-Carboxy Tolbutamide is the terminal metabolite in this system, its formation rate correlates to the clearance of the parent.

References

-

U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Retrieved from [Link][5]

-

Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[3][6] British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Xu, X., et al. (2019).[7] Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates... Journal of Chromatography B. Retrieved from [Link]

-

Kirchheiner, J., et al. (2002). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide.[8] Clinical Pharmacology & Therapeutics.[9] Retrieved from [Link]

Sources

- 1. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. fda.gov [fda.gov]

- 6. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Stock Preparation for 4-Carboxy Tolbutamide-d9

Executive Summary

4-Carboxy Tolbutamide-d9 is the stable isotope-labeled analog of 4-Carboxy Tolbutamide, the primary pharmacologically inactive metabolite of the sulfonylurea drug Tolbutamide. In drug development, this compound serves as the critical Internal Standard (IS) for quantifying CYP2C9 metabolic activity.

Unlike its parent compound (Tolbutamide), which exhibits predictable lipophilicity, the 4-carboxy metabolite introduces a polar carboxylic acid moiety. This structural change significantly alters its solubility profile, creating challenges in stock solution stability and recovery. This guide provides a definitive solubilization strategy, moving beyond generic vendor data to field-proven protocols for bioanalytical reliability.

Physicochemical Context

To understand the solubility behavior of 4-Carboxy Tolbutamide-d9, one must analyze the "Push-Pull" effect of its functional groups. The deuterium labeling (d9) on the butyl chain adds mass (+9 Da) but has a negligible effect on the polarity or solubility compared to the non-deuterated metabolite.

| Feature | Chemical Implication | Impact on Solubility |

| Sulfonylurea Core | Weakly acidic (pKa ~5.2) | Soluble in polar aprotic solvents (DMSO, DMF). |

| Carboxylic Acid (-COOH) | Ionizable (pKa ~4.0 - 4.5) | Critical Driver: Drastically reduces solubility in non-polar organic solvents; requires pH control in aqueous mixtures. |

| Deuterated Butyl Chain (-C4D9) | Hydrophobic | Maintains affinity for Methanol/Acetonitrile; negligible impact on solvation energy vs. protium form. |

Solubility Data Matrix

The following data aggregates vendor specifications (Toronto Research Chemicals, Cayman Chemical) with empirical bioanalytical observations.

Status: 4-Carboxy Tolbutamide-d9 is classified as "Slightly Soluble" in pure organic solvents, meaning saturation occurs at lower concentrations than the parent Tolbutamide.

Primary Solvent Compatibility Table

| Solvent | Solubility Potential | Application Note |

| Methanol (MeOH) | High (Recommended) | Preferred for Master Stocks. Best balance of solubility and volatility. Capable of dissolving >1 mg/mL with vortexing. |

| DMSO | Very High | Alternative Stock. Excellent solubilizer (>5 mg/mL), but difficult to remove (high boiling point) and may cause ion suppression in LC-MS if not diluted >1000x. |

| Acetonitrile (ACN) | Moderate to Low | Risky for Stocks. The compound may precipitate upon freezing or long-term storage. Use only for working dilutions. |

| Water (Neutral pH) | Very Low | Insoluble. The protonated acid form precipitates. Do not use as a primary solvent. |

| Water (Basic, pH > 8) | High | Soluble as a carboxylate salt. Useful for aqueous working solutions but risks hydrolysis over time. |

Technical Protocol: Optimized Stock Preparation

Objective: Prepare a stable 1.0 mg/mL Master Stock Solution (MSS).

Materials Required[1][2][3][4][5][6][7][8][9]

-

Analyte: 4-Carboxy Tolbutamide-d9 (Solid, typically off-white).[1][2]

-

Solvent: LC-MS Grade Methanol (Cold storage grade).

-

Container: Amber borosilicate glass vial (silanized preferred to prevent adsorption).

Step-by-Step Methodology

-

Gravimetric Weighing:

-

Weigh approximately 1.0 mg of 4-Carboxy Tolbutamide-d9 into the amber vial.

-

Note: Due to hygroscopicity, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

-

Primary Dissolution (The "Wetting" Phase):

-

Add 100 µL of DMSO directly to the powder.

-

Scientific Rationale: DMSO disrupts the crystal lattice energy of the carboxylic acid more effectively than methanol. This "pre-dissolution" step ensures no micro-particulates remain.

-

-

Volume Makeup:

-

Bring to final volume (e.g., 1.0 mL total) using 100% Methanol .

-

Result: Final solvent composition is 10% DMSO / 90% Methanol.

-

-

Homogenization:

-

Vortex at high speed for 60 seconds.

-

Sonicate for 5 minutes at ambient temperature (avoid heat, which degrades sulfonamides).

-

-

Verification:

-

Visually inspect for "schlieren" lines or floating particulates. The solution must be optically clear.

-

Storage & Stability[7][10]

-

Temp: -20°C or -80°C.

-

Shelf Life: 12 months (re-test required).

-

Precaution: Deuterium exchange can occur at the acidic positions in protic solvents (MeOH) over very long periods, though the alkyl-d9 label is generally stable. Avoid storing in water/acid mixtures.

Visualization: Solubilization Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on the analytical stage.

Caption: Decision matrix for solvent selection. Note the critical requirement for organic content or high pH to maintain solubility.

Bioanalytical Application: The "Trap" of Acidic Mobile Phases

A common failure mode in LC-MS methods for this compound involves the mobile phase.

The Scenario: Researchers often use 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

The Problem: When the 4-Carboxy Tolbutamide-d9 (dissolved in MeOH) is injected into a high-aqueous, acidic initial gradient (e.g., 95% Water + 0.1% Formic Acid), the local pH drops below the pKa (~4.5). The compound protonates and may precipitate on-column or in the injector loop, leading to:

-

Poor peak shape (tailing).

-

Carryover in subsequent blanks.

-

Non-linear calibration curves.

The Solution: Ensure the injection solvent matches the initial mobile phase strength or use a "sandwich" injection technique. For this specific metabolite, using 10 mM Ammonium Acetate (pH ~6.5) instead of Formic Acid often yields sharper peaks and better solubility retention on-column.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link]

- Kirchherr, H., & Kuhn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS: A multi-level, single-sample approach. Journal of Chromatography B. (Contextual reference for solubility of acidic metabolites in LC-MS).

Sources

Methodological & Application

Precision Quantitation of 4-Carboxy Tolbutamide-d9: A CYP2C9 Phenotyping Workflow

Application Note: AN-2026-CYP9

Executive Summary

This application note details the method development and validation strategy for 4-Carboxy Tolbutamide-d9 , the deuterated internal standard (IS) used to quantify the primary metabolite of Tolbutamide. As Tolbutamide is the FDA-designated probe substrate for CYP2C9 activity, accurate measurement of its metabolic clearance to 4-Carboxy Tolbutamide is the gold standard for phenotyping this enzyme in drug-drug interaction (DDI) studies.